3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one” belongs to a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It’s structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of this compound involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . This process results in the formation of pyrimido[4,5-d]pyrimidines .Properties
IUPAC Name |
3-(4-chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h1,3-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORDYWXNGZONMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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